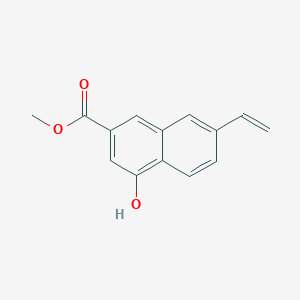
7-Ethenyl-4-hydroxy-2-naphthalenecarboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylic acid, 7-ethenyl-4-hydroxy-, methyl ester is an organic compound with a complex structure It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features a carboxylic acid group, a hydroxyl group, and an ethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 7-ethenyl-4-hydroxy-, methyl ester typically involves multiple steps. One common method starts with the naphthalene ring system, which undergoes functionalization to introduce the carboxylic acid group. This can be achieved through Friedel-Crafts acylation followed by oxidation. The hydroxyl group can be introduced via electrophilic aromatic substitution, and the ethenyl group can be added through a Heck reaction or similar coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Catalysts, solvents, and temperature control are crucial factors in the industrial synthesis process. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxylic acid, 7-ethenyl-4-hydroxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxylic acid, 7-ethenyl-4-hydroxy-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Naphthalenecarboxylic acid, 7-ethenyl-4-hydroxy-, methyl ester exerts its effects depends on its interaction with molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The ethenyl group can participate in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity. The carboxylic acid group can ionize and interact with positively charged sites on biomolecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the ethenyl and hydroxyl groups, making it less reactive in certain chemical reactions.
7-Ethenyl-4-hydroxy-2-naphthoic acid: Similar structure but without the methyl ester group, affecting its solubility and reactivity.
4-Hydroxy-2-naphthoic acid: Lacks the ethenyl group, resulting in different chemical properties and reactivity.
Uniqueness
2-Naphthalenecarboxylic acid, 7-ethenyl-4-hydroxy-, methyl ester is unique due to the combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the ethenyl group allows for additional chemical modifications, while the hydroxyl and carboxylic acid groups provide sites for hydrogen bonding and ionic interactions.
Eigenschaften
Molekularformel |
C14H12O3 |
|---|---|
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
methyl 7-ethenyl-4-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H12O3/c1-3-9-4-5-12-10(6-9)7-11(8-13(12)15)14(16)17-2/h3-8,15H,1H2,2H3 |
InChI-Schlüssel |
KHHBKANXDIPUNH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C2C=CC(=CC2=C1)C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



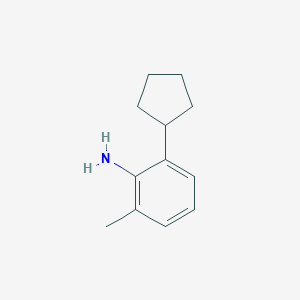

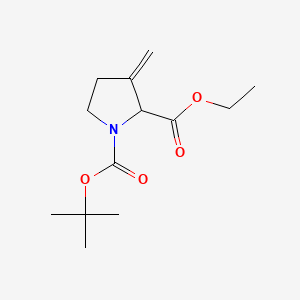
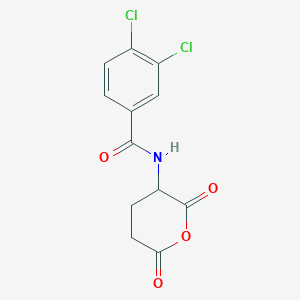
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B13930373.png)
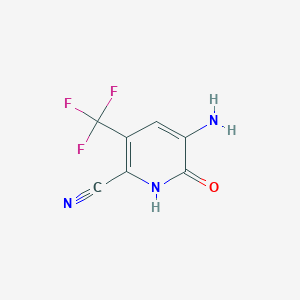
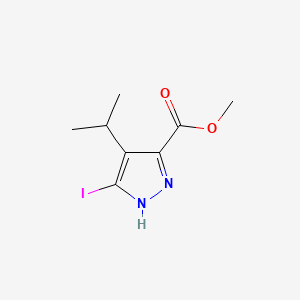
![2-[(cyclopropylcarbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B13930388.png)
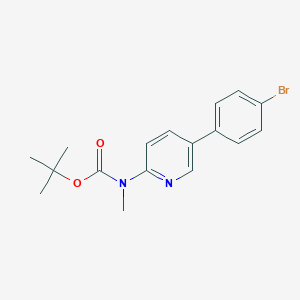
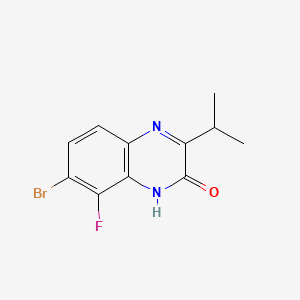
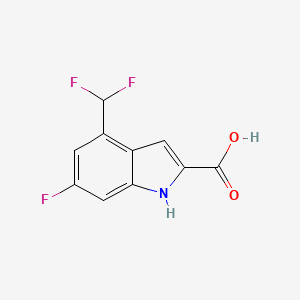
![1-[[4-Hydroxy-1-(phenylmethyl)-4-piperidinyl]methyl]-2(1H)-pyridinone](/img/structure/B13930420.png)

